Prexasertib - 1234015-52-1

Prexasertib

Catalog Number: EVT-253553
CAS Number: 1234015-52-1
Molecular Formula: C18H19N7O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prexasertib (LY2606368) is a potent and selective small molecule inhibitor of checkpoint kinase proteins 1 (CHK1) and 2 (CHK2). [] It is classified as a checkpoint kinase inhibitor. [] In scientific research, Prexasertib is primarily used as a tool to study the roles of CHK1 and CHK2 in various cellular processes, particularly the DNA damage response, cell cycle regulation, and replication stress. [, , ]

Future Directions
  • Biomarker discovery: Identifying predictive biomarkers for prexasertib response to enable patient stratification and personalized therapy. [, , ]
  • Combination therapies: Developing rational combination strategies with other targeted therapies or chemotherapeutic agents to enhance efficacy and overcome resistance. [, , , , , , , , , , ]
  • Overcoming resistance: Investigating mechanisms of intrinsic and acquired resistance to prexasertib and devising strategies to re-sensitize resistant cells. [, , ]
  • Immunomodulatory effects: Exploring the potential of prexasertib to enhance antitumor immunity and its implications for combination immunotherapy strategies. []
Source and Classification

Prexasertib was developed by Eli Lilly and Company and is classified as a small-molecule inhibitor. Its primary action targets the checkpoint kinases, which play critical roles in the regulation of the cell cycle and DNA repair processes. By inhibiting these kinases, prexasertib aims to enhance the efficacy of chemotherapy and overcome resistance mechanisms in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of prexasertib has evolved significantly, with recent advancements focusing on automated synthesis techniques. A notable method involves a six-step synthesis utilizing solid-phase synthesis combined with continuous-flow operation. This approach allows for efficient production with minimal manual intervention.

  1. Initial Steps: The synthesis begins with the protection of 3-bromopropylamine using 2-chlorotrityl chloride.
  2. S N2 Reaction: A subsequent S N2 reaction between substituted phenoxide and primary bromide forms an aryl ester moiety.
  3. Claisen Condensation: The next step involves a Claisen condensation with lithiated acetonitrile to create a keto-nitrile intermediate.
  4. Final Steps: The final steps include hydrazine condensation and S NAr reactions, concluding with the removal of protective groups to yield prexasertib as a trifluoroacetic acid salt .

This automated process not only enhances yield but also improves safety and reproducibility compared to traditional batch methods.

Molecular Structure Analysis

Structure and Data

Prexasertib has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The molecular formula is C19H22ClN3O3C_{19}H_{22}ClN_3O_3, with a molecular weight of 373.85 g/mol. Its structural features include:

  • A chloro-substituted aromatic ring
  • Multiple nitrogen-containing moieties
  • Functional groups that enhance solubility and bioavailability

The precise three-dimensional conformation plays a crucial role in its binding affinity to checkpoint kinases, influencing its therapeutic efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of prexasertib are characterized by several key transformations:

  1. S N2 Reactions: These reactions are pivotal in forming carbon-carbon bonds within the molecular framework.
  2. Claisen Condensation: This reaction type is essential for constructing larger molecular structures by forming carbon-carbon bonds through the reaction of esters with enolates.
  3. Hydrazine Condensation: This step is crucial for introducing nitrogen functionalities that are vital for biological activity.

Each reaction step is optimized for conditions that minimize by-product formation and maximize yield, demonstrating significant advancements in synthetic methodology .

Mechanism of Action

Process and Data

Prexasertib exerts its anticancer effects primarily through the inhibition of checkpoint kinases, which are integral to the DNA damage response pathway. By inhibiting checkpoint kinase 1, prexasertib disrupts the normal repair mechanisms following DNA damage, leading to increased genomic instability and apoptosis in cancer cells.

  1. Inhibition of Checkpoint Kinases: Prexasertib binds to the active site of checkpoint kinase 1, preventing its phosphorylation activity.
  2. Induction of DNA Damage: The resultant failure in DNA repair processes leads to replication stress and ultimately triggers cell death pathways.
  3. Clinical Implications: This mechanism underlies its application in combination therapies aimed at enhancing the effectiveness of existing chemotherapeutic agents .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Prexasertib exhibits several notable physical and chemical properties:

These properties are critical for formulation development and influence its bioavailability and therapeutic application .

Applications

Scientific Uses

Prexasertib has been primarily investigated for its use in oncology, particularly as a therapeutic agent for various cancers resistant to conventional treatments:

  • Clinical Trials: It has been evaluated in multiple clinical trials targeting advanced squamous cell carcinoma and high-grade serous ovarian carcinoma.
  • Combination Therapy: Prexasertib is being studied in combination with other chemotherapeutic agents to enhance treatment efficacy in resistant cancer types.
  • Biomarker Research: Ongoing research aims to identify predictive biomarkers that could help select patients who would benefit most from prexasertib treatment .
Molecular Mechanisms of Action

Checkpoint Kinase 1/2 (CHK1/CHK2) Inhibition Dynamics

Prexasertib mesylate monohydrate (LY2606368) functions as a potent ATP-competitive inhibitor of checkpoint kinases CHK1 and CHK2, disrupting their catalytic activity through precise molecular targeting. This small molecule binds the ATP-binding pocket of both kinases, effectively blocking autophosphorylation at S296—a critical step for full CHK1 activation [3] [4]. Biochemical analyses demonstrate that prexasertib treatment rapidly reduces S296 phosphorylation while simultaneously increasing activating phosphorylations at S317 and S345 (mediated by ATR in response to DNA damage), confirming target engagement without immediate kinase degradation [3] [7]. The inhibition kinetics reveal nanomolar potency across diverse cancer types, with IC₅₀ values ranging from 5.4 nM in ovarian cancer cell lines to 96.7 nM in certain B-cell acute lymphoblastic leukemia (ALL) models [1] [2]. This differential sensitivity appears independent of basal CHK1/CHK2 expression levels but correlates with cellular replication stress burdens [5].

Table 1: Prexasertib Cytotoxicity Across Cancer Cell Lines

Cancer TypeCell LineIC₅₀ (nM)Time Point
B-ALLBV-1736.3324h
T-ALLCCRF-CEM36.4*24h
Ovarian (HGSOC)OVCAR85.472h
OsteosarcomaOSRH-2011/52.0Clonogenic
HepatocellularHepG218.5†72h

*IC₅₀ varies by assay conditions; †Estimated from dose-response curves [1] [6] [8].

Disruption of DNA Damage Response (DDR) Pathways

By inhibiting CHK1/CHK2, prexasertib catastrophically compromises the DNA damage repair machinery, forcing cells into mitotic division with unrepaired DNA lesions. This manifests molecularly through sustained γH2A.X elevation—a marker of double-strand breaks—and reduced RAD51 focus formation, indicating homologous recombination (HR) deficiency [1] [4]. In BRCA wild-type ovarian cancer cells, prexasertib monotherapy suppresses RAD51 nuclear translocation, effectively inducing a "BRCAness" phenotype that sensitizes tumors to PARP inhibition [4]. The compound’s synergy with DNA-damaging agents is particularly striking: in ALL models, prexasertib enhances the cytotoxicity of clofarabine (a nucleoside analog) by disabling S-phase checkpoints, preventing repair of clofarabine-induced DNA damage [1] [9]. Similarly, in osteosarcoma, prexasertib synergizes with cisplatin and talazoparib, reducing clonogenic survival by >80% compared to monotherapies through dual DDR pathway disruption [6].

Induction of Replication Stress and Mitotic Catastrophe

Prexasertib monotherapy triggers replication fork collapse by prematurely terminating DNA synthesis and forcing cells with incomplete replication into mitosis. This process generates lethal mitotic catastrophe characterized by micronuclei formation, aberrant chromosome segregation, and caspase-dependent apoptosis [3] [5]. In pediatric sarcoma models, single-agent prexasertib induces >90% tumor regression by elevating replication stress to unsustainable levels, evidenced by phospho-RPA32 foci (markers of single-stranded DNA accumulation) and ATM pathway hyperactivation [5]. Resistance mechanisms highlight this vulnerability: ovarian cancer cells surviving chronic prexasertib exposure develop a CyclinB1-negative G2 arrest phenotype, circumventing mitotic entry by maintaining CDK1 in an inactive state despite CHK1 inhibition [3] [7]. Transcriptional downregulation of CyclinB1 enforces this prolonged G2 delay, allowing resistant cells to avoid catastrophic mitosis [7].

Role in Abrogating G2/M Cell Cycle Checkpoints

The G2/M checkpoint override represents prexasertib’s cardinal mechanism, particularly in p53-deficient malignancies. TP53 mutations disable the G1/S checkpoint, rendering cancer cells dependent on CHK1-mediated G2 arrest for DNA repair [2] [4]. Prexasertib abrogates this arrest by preventing CHK1-mediated CDC25A/C degradation, leading to premature activation of CDK1/cyclin B complexes and forced mitotic entry with damaged DNA. Cell cycle analyses demonstrate that sensitive cells exhibit S-phase accumulation (indicating replication stress) followed by a sub-G1 peak (apoptosis) within 48 hours of treatment [1] [3]. In contrast, resistant cells display baseline G2 population expansions (>30% vs. 10-14% in parentals), maintaining arrest through reduced CDK1/cyclin B activity despite CHK1 inhibition [7]. This differential response underscores the therapeutic window for p53-mutated cancers, where normal cells retain functional G1 arrest.

Table 2: Cell Cycle Effects of Prexasertib Treatment

Cell StatusG2 Population (Baseline)Response to PrexasertibMitotic Entry
Sensitive (OVCAR5)10-14%S-phase accumulationIncreased 5-fold
Resistant (OVCAR5R)25-31%Persistent G2 delayUnchanged
TP53 mutant (REH)18%Apoptosis at 96.7 nMPremature
TP53 wild-type (SUP-B15)22%Apoptosis at 61.4 nMPremature

[1] [3] [7]

Synergistic Effects with TP53 Mutations in Genomic Instability

Prexasertib exhibits enhanced efficacy in TP53-mutant cancers due to their inherent reliance on G2/M checkpoints. In ALL models, prexasertib sensitivity shows no correlation with p53 status (IC₅₀ 61.4 nM in wild-type SUP-B15 vs. 96.7 nM in mutant REH), suggesting that other factors like replication stress burdens dominate response [1] [9]. However, TP53 loss amplifies genomic instability upon CHK1 inhibition: p53-deficient cells experience accelerated mitotic progression with unrepaired DNA, culminating in apoptotic death via PARP-1 and caspase-3 cleavage [1] [3]. Transcriptomic analyses of resistant ovarian tumors reveal enrichment in single-strand break repair pathways (e.g., XRCC1, PARP1), indicating adaptive responses to replication stress [3] [7]. This vulnerability creates synergistic opportunities—prexasertib combinations with DNA-damaging agents exploit TP53-related genomic instability while overcoming innate resistance through complementary DDR targeting. For example, in TP53-mutant HCC, prexasertib synergizes with lenvatinib by upregulating ALOX15, inducing ferroptosis through lipid peroxidation cascades [8].

Table 3: Synergistic Combinations with Prexasertib

Combination AgentCancer TypeMechanistic BasisSynergy Level (CI Index)
OlaparibBRCAwt OvarianRAD51 focus suppression<0.3 (Strong)
CisplatinOsteosarcomaImpaired HR repair0.2-0.4
TalazoparibOsteosarcomaDual DDR inhibition<0.5
LenvatinibHepatocellularALOX15-mediated ferroptosisND
ClofarabineB/T-ALLS-phase checkpoint abrogationAdditive

CI: Combination Index; ND: Not determined [4] [6] [8].

Properties

CAS Number

1234015-52-1

Product Name

Prexasertib

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile

Molecular Formula

C18H19N7O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25)

InChI Key

DOTGPNHGTYJDEP-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N

Synonyms

(Z)-5-((5-(2-(3-aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3(2H)-ylidene)amino)pyrazine-2-carbonitrile

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.